molecular formula C15H30O3 B12638558 2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol CAS No. 918814-90-1

2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol

Katalognummer: B12638558
CAS-Nummer: 918814-90-1
Molekulargewicht: 258.40 g/mol
InChI-Schlüssel: AGFOAWOQOPTOSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol typically involves the esterification of specific alcohols with acetyl chloride in the presence of a base . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These methods are optimized for efficiency and cost-effectiveness, utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structural features and specific chemical properties. These characteristics make it particularly valuable in certain applications, such as its use as an intermediate in the synthesis of complex molecules or its potential biological activities .

Eigenschaften

CAS-Nummer

918814-90-1

Molekularformel

C15H30O3

Molekulargewicht

258.40 g/mol

IUPAC-Name

2,6-dimethyl-8-(oxan-2-yloxy)octan-3-ol

InChI

InChI=1S/C15H30O3/c1-12(2)14(16)8-7-13(3)9-11-18-15-6-4-5-10-17-15/h12-16H,4-11H2,1-3H3

InChI-Schlüssel

AGFOAWOQOPTOSP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(CCC(C)CCOC1CCCCO1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.